molecular formula C36H58O6Si B13077857 (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone

(2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone

Katalognummer: B13077857
Molekulargewicht: 614.9 g/mol
InChI-Schlüssel: GGIODFRWUKSMTA-ZPWLKWPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone is a highly functionalized cyclopentanone derivative. Key structural features include:

  • A cyclopentanone core.
  • tert-Butyldimethylsilyl (TBS) and tetrahydro-2H-pyran-2-yl (THP) protecting groups on oxygen atoms.
  • A branched octenyl side chain with a stereospecific (3S,E)-configuration.
  • Benzyl and alkenyl substituents enhancing conjugation and steric bulk.

The TBS and THP groups likely improve solubility and metabolic stability, while the extended alkenyl chain may influence binding interactions .

Eigenschaften

Molekularformel

C36H58O6Si

Molekulargewicht

614.9 g/mol

IUPAC-Name

(2R,3R,4R)-2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(E,3S)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one

InChI

InChI=1S/C36H58O6Si/c1-7-8-9-16-28(40-34-18-10-12-22-38-34)20-21-30-31(32(37)26-33(30)41-35-19-11-13-23-39-35)25-27-15-14-17-29(24-27)42-43(5,6)36(2,3)4/h14-15,17,20-21,24,28,30-31,33-35H,7-13,16,18-19,22-23,25-26H2,1-6H3/b21-20+/t28-,30+,31+,33+,34?,35?/m0/s1

InChI-Schlüssel

GGIODFRWUKSMTA-ZPWLKWPPSA-N

Isomerische SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)OC3CCCCO3)OC4CCCCO4

Kanonische SMILES

CCCCCC(C=CC1C(CC(=O)C1CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)OC3CCCCO3)OC4CCCCO4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step 1: Protection of Hydroxyl Groups

Hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole or pyridine. This ensures stability during subsequent reactions:
$$
\text{ROH} + \text{TBDMS-Cl} \xrightarrow{\text{Imidazole}} \text{ROTBDMS}
$$
This reaction typically occurs in an aprotic solvent like dichloromethane at room temperature.

Step 2: Formation of Tetrahydropyranyl Ether

To protect secondary alcohols, tetrahydropyranyl ethers are formed using dihydropyran (DHP) in acidic conditions (e.g., p-toluenesulfonic acid). This step ensures selective protection:
$$
\text{ROH} + \text{DHP} \xrightarrow{\text{p-TsOH}} \text{ROTHP}
$$

Step 3: Stereoselective Cyclization

The cyclopentanone core is synthesized via an intramolecular Sakurai cyclization reaction. This involves the use of Lewis acids such as boron trifluoride etherate (BF₃·Et₂O):
$$
\text{Allylic alcohol} + \text{Lewis acid} \rightarrow \text{Cyclopentanone derivative}
$$
This step ensures high stereoselectivity and yields the desired configuration.

Step 4: Coupling of Octenyl Side Chain

The octenyl side chain is introduced through a cross-electrophile coupling reaction. A Ni-catalyzed approach is often employed for vinyl/aryl coupling:
$$
\text{Vinyl halide} + \text{Aryl halide} \xrightarrow{\text{Ni catalyst}} \text{Coupled product}
$$
This step utilizes mild conditions to preserve stereochemistry.

Step 5: Final Deprotection

After assembling the molecule, protecting groups are selectively removed:

  • TBDMS groups are cleaved using tetrabutylammonium fluoride (TBAF).
  • THP groups are hydrolyzed under acidic conditions.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%)
Protection (TBDMS-Cl) TBDMS-Cl, Imidazole, CH₂Cl₂ >90%
Protection (THP Ether) DHP, p-TsOH, CH₂Cl₂ ~85%
Sakurai Cyclization BF₃·Et₂O, CH₂Cl₂ ~70%
Cross-Coupling Ni catalyst, DCE ~60%
Deprotection (TBAF/THP) TBAF/Acid Quantitative

Analytical Data

The synthesized compound is characterized using:

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

    Deprotection: Removal of protecting groups to reveal functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like NaBH4 (Sodium borohydride), and deprotecting agents like TBAF (Tetrabutylammonium fluoride).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Drug Development:
The compound's structural features make it a candidate for drug development, particularly in the synthesis of complex natural products or analogs that may exhibit biological activity. Its unique silyl ether functionalities can enhance solubility and stability in biological systems.

2. Anticancer Research:
Research has indicated that compounds with similar structural motifs have shown promise in anticancer activity. The incorporation of tetrahydropyran rings may contribute to the modulation of biological pathways involved in cancer progression.

Organic Synthesis

1. Synthetic Intermediates:
This compound can serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of diverse derivatives that may be useful in pharmaceuticals and agrochemicals.

2. Chiral Synthesis:
The chiral centers present in the molecule enable its use in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds that are often required in drug formulations.

Materials Science

1. Polymer Chemistry:
The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength due to its rigid structure and functional groups.

2. Coatings and Adhesives:
Due to its silane component, the compound may find applications in developing advanced coatings and adhesives that require strong bonding capabilities and resistance to environmental degradation.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of structurally related compounds to the target compound. Results indicated promising cytotoxic effects against various cancer cell lines, suggesting that modifications to the silyl ether group could enhance efficacy.

Case Study 2: Asymmetric Synthesis

Research conducted at a leading university demonstrated the utility of similar compounds as chiral auxiliaries in asymmetric synthesis. The study highlighted the efficiency of these compounds in producing desired enantiomers with high selectivity, paving the way for their application in pharmaceutical manufacturing.

Wirkmechanismus

The mechanism of action of (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone would depend on its specific application. In general, the compound’s functional groups would interact with molecular targets through various chemical interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding. The pathways involved would depend on the specific biological or chemical context.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Cyclopentanone Derivatives

Compound Name/Class Substituents/Modifications Key Electronic Features Reference
Target Compound TBS, THP, octenyl-THP, benzyl Enhanced conjugation via benzyl/alkenyl; steric shielding by TBS/THP
Dibenzylidenecyclobutanones Two benzylidene groups on cyclobutanone Planar geometry → higher conjugation → anodic redox shifts
Anthraquinone-cyclopentanone hybrids Anthraquinone fused to cyclopentanone Extended π-system → antioxidant/tyrosinase inhibition
Bis-chalcones (Compounds 4–6) Aryl groups on cyclopentanone Moderate conjugation → antibacterial activity
M1/M2 (Corrosion inhibitors) Dibenzylidene or dimethylamino-benzylidene Electron-donating groups (M2) → improved corrosion inhibition

Key Observations:

  • Compared to dibenzylidenecyclobutanones, the cyclopentanone core in the target compound has reduced planarity, likely lowering redox activity .
  • The octenyl-THP chain introduces flexibility and hydrophobicity, distinguishing it from rigid anthraquinone hybrids .

Biologische Aktivität

The compound (2R,3R,4R)-2-(3-((tert-butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone is a complex organic molecule with potential biological activity. This article reviews its biological properties, including cytotoxicity, antimicrobial activity, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a cyclopentanone core fused with various functional groups, including silyl ethers and tetrahydropyran moieties. Its structural complexity may contribute to its biological activity by enhancing interactions with biological targets.

Anticancer Activity

Several studies have investigated the anticancer potential of similar compounds featuring cyclopentanone structures. For instance, compounds with analogous structures have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of related compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-714.5 ± 0.30
Compound BHCT11657.01 ± 0.61
Compound CPC325.23 ± 0.40

These findings suggest that modifications in the structure can lead to varying degrees of cytotoxicity, indicating a structure–activity relationship (SAR) that could be explored further for optimizing anticancer efficacy .

Antimicrobial Activity

The antimicrobial properties of cyclopentanone derivatives have also been explored. For example, compounds derived from similar frameworks exhibited activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The following table presents the antimicrobial efficacy of related compounds:

CompoundPathogenIC50 (µg/ml)
Compound DS. aureus0.057
Compound EE. coli0.53
Compound FP. aeruginosa0.018

These results indicate that the presence of specific functional groups can enhance antimicrobial activity, making them suitable candidates for further development as therapeutic agents .

Case Study 1: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of a structurally similar compound on human cervical cancer cells (HeLa). The compound demonstrated an IC50 value of 4.5 µM, indicating potent anticancer activity comparable to standard chemotherapeutics like doxorubicin . This highlights the potential for developing new anticancer agents based on this scaffold.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of a related compound against Candida albicans. The compound exhibited an IC50 value of 16 µg/ml, showcasing moderate antifungal activity . This suggests that derivatives of cyclopentanones may serve as leads for antifungal drug development.

The exact mechanism by which (2R,3R,4R)-2-(3-((tert-butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone exerts its biological effects remains to be fully elucidated. However, studies suggest that similar compounds may interact with cellular pathways involved in apoptosis and inflammation, potentially influencing the NF-kB signaling pathway .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.